molecular formula C6H7BrOS B7978338 1-(5-Bromothiophen-3-yl)ethanol

1-(5-Bromothiophen-3-yl)ethanol

Cat. No.: B7978338
M. Wt: 207.09 g/mol
InChI Key: KTOQRUZGKSCZHI-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-3-yl)ethanol (CAS 1594872-82-8) is a high-purity brominated thiophene derivative of significant interest in advanced organic synthesis and materials science research. With a molecular formula of C 6 H 7 BrOS and a molecular weight of 207.09 g/mol, this compound serves as a versatile chiral building block and key synthetic intermediate . Its primary research value lies in the synthesis of complex organic frameworks, particularly chalcone derivatives. These chalcones, formed via Claisen-Schmidt condensation, are systematically investigated for their non-linear optical (NLO) properties, with applications in optical communication, optical data storage, and bio-imaging . The molecular structure, featuring both a reactive bromine and an ethanol functional group, allows for further structural elaboration, enabling researchers to tune molecular packing and charge transport properties in novel organic materials . This product is classified with the GHS07 signal word "Warning" and may cause skin, eye, and respiratory irritation (H315, H319, H335) . For optimal stability, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C . This chemical is strictly for research and development purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromothiophen-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOQRUZGKSCZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reduction to the Alcohol:with the Ketone Precursor in Hand, the Carbonyl Group is Reduced to a Secondary Alcohol. This Transformation is Readily Achieved Using Standard Reducing Agents.

Stereoselective Approaches for the Chiral Center at C1

The C1 carbon of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of enantiomerically pure or enriched forms of this alcohol is crucial for applications where specific stereochemistry is required, such as in pharmaceuticals. Several stereoselective strategies can be employed to achieve this.

Asymmetric Reduction Methods

Asymmetric reduction of the prochiral ketone, 3-acetyl-5-bromothiophene, is a direct and efficient method to obtain chiral this compound. This is often accomplished using chiral catalysts that facilitate the enantioselective transfer of a hydride to the carbonyl group.

Biocatalysis offers another powerful tool for asymmetric reduction. Enzymes such as ketoreductases (KREDs) from various microorganisms are highly efficient and stereoselective catalysts for the reduction of ketones to chiral alcohols. researchgate.net The use of whole-cell biocatalysts, for example from yeast, has been demonstrated for the asymmetric reduction of acetophenone and its derivatives, often providing high enantiomeric excess. nih.gov

Table 2: Examples of Asymmetric Reduction of Prochiral Ketones

Catalyst/Reagent SystemSubstrate ExampleEnantiomeric Excess (ee)
(S)-CBS Catalyst with BH₃·SMe₂Acetophenone>95% (R)
Ketoreductase (KRED)Various aryl ketonesOften >99% (R or S)
Yeast (e.g., Saccharomyces cerevisiae)ChloroacetophenonesHigh (R or S)

Chiral Auxiliary-Mediated Syntheses

An alternative strategy involves the use of a chiral auxiliary. wikipedia.org In this approach, the prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to a derivative of 3-bromothiophene. For example, a chiral ester could be formed from 5-bromothiophene-3-carboxylic acid. Subsequent elaboration of the ester to the desired alcohol, for instance through a Grignard reaction with methylmagnesium bromide, would proceed under the stereodirecting influence of the chiral auxiliary. The diastereomeric products could then be separated, and the chiral auxiliary cleaved to yield the enantiomerically pure alcohol. Commonly used chiral auxiliaries are derived from readily available natural products like amino acids, terpenes, and alkaloids. Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also proven effective in various asymmetric transformations. scielo.org.mx

Catalytic Asymmetric Syntheses

Catalytic asymmetric synthesis is a highly desirable approach as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. kyoto-u.ac.jp In the context of this compound, this would typically involve the asymmetric transfer hydrogenation of 3-acetyl-5-bromothiophene.

Ruthenium and rhodium complexes with chiral ligands are widely used for the asymmetric transfer hydrogenation of ketones. These reactions often employ a hydrogen donor such as isopropanol or formic acid. The chirality of the ligand on the metal center dictates the stereochemical outcome of the reduction, leading to one enantiomer of the alcohol in excess. While specific examples for 3-acetyl-5-bromothiophene are not prevalent in the literature, the asymmetric reduction of a variety of aryl ketones using such catalysts is well-established and generally provides high yields and enantioselectivities. rsc.org

Diastereoselective Control in Reaction Sequences

Diastereoselective synthesis can be employed when a chiral center is already present in the starting material. This existing stereocenter can influence the formation of a new stereocenter. For the synthesis of a specific diastereomer of a more complex molecule containing the this compound moiety, one could start with a chiral precursor.

For example, if a chiral aldehyde containing the 5-bromothiophene-3-yl group is reacted with a nucleophile like a Grignard reagent or an organolithium reagent, the existing stereocenter in the aldehyde can direct the facial selectivity of the nucleophilic attack on the carbonyl carbon. This substrate-controlled diastereoselectivity can lead to the preferential formation of one diastereomer of the resulting secondary alcohol. The stereochemical outcome of such reactions can often be predicted using models like the Felkin-Anh or Cram chelation models.

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and scalable processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry are being applied to the synthesis of heterocyclic compounds, including thiophene derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. mdpi.com This technique has been successfully applied to various reactions involving thiophenes, such as Suzuki couplings and the synthesis of 3-aminobenzo[b]thiophenes. The reduction of ketones can also be facilitated by microwave heating, potentially reducing reaction times for the synthesis of this compound. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. rsc.org In a flow system, reagents are continuously pumped through a reactor where the reaction takes place. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The stereoselective reduction of ketones has been successfully implemented in flow reactors, utilizing both chiral catalysts and immobilized enzymes. researchgate.net This approach could provide a safe and efficient method for the large-scale production of enantiomerically pure this compound.

Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Negishi, Stille)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of substituted thiophenes. These palladium- or nickel-catalyzed reactions allow for the precise and efficient coupling of various organic fragments.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. It is widely favored due to the use of thermally stable and environmentally benign organoboron reagents drugdiscoverychemistry.comreddit.com. In the context of thiophene synthesis, a thienylboronic acid can be coupled with an aryl or vinyl halide, or conversely, a bromothiophene can be coupled with a different boronic acid drugdiscoverychemistry.com. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with heteroaromatic substrates which can be challenging reddit.comresearchgate.net. For instance, the coupling of 2-bromothiophene with arylboronic acids has been successfully achieved using palladium complexes under both conventional heating and microwave irradiation asianpubs.org.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron or organotin counterparts, often leading to higher reaction rates and yields researchgate.net. This method is particularly useful for constructing complex molecules and is tolerant of a wide range of functional groups bucknell.edunih.gov. The reaction typically employs a palladium or nickel catalyst researchgate.netmasterorganicchemistry.com. The preparation of the organozinc reagent from the corresponding bromothiophene is a key step, and these reagents must be handled under inert conditions due to their sensitivity to air and moisture researchgate.net. Nickel-catalyzed Negishi couplings have been effectively used for creating C-C bonds with secondary nucleophiles at room temperature nih.gov.

Stille Coupling: This reaction couples an organotin compound (stannane) with an organohalide researchgate.net. The Stille reaction is highly versatile and tolerant of many functional groups, but a significant drawback is the toxicity of the organotin reagents and byproducts mdpi.com. Despite this, it remains a popular method for synthesizing conjugated polymers and oligomers based on thiophene mdpi.comprinceton.edu. Microwave irradiation has been successfully applied to Stille couplings to accelerate reaction times and improve yields researchgate.netmdpi.com.

Table 1: Comparison of Cross-Coupling Strategies for Thiophene Functionalization
ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboron (Boronic acids/esters)Palladium complexes (e.g., Pd(PPh₃)₄)Stable, low toxicity reagents; wide functional group tolerance drugdiscoverychemistry.comreddit.comSlower reaction rates with some substrates
NegishiOrganozincPalladium or Nickel complexesHigh reactivity; broad scope for sp², sp³ carbons researchgate.netmasterorganicchemistry.comAir and moisture sensitive reagents researchgate.net
StilleOrganotin (Stannanes)Palladium complexes (e.g., Pd(PPh₃)₄)Excellent functional group tolerance; mild conditions researchgate.netmdpi.comToxicity of tin compounds mdpi.com

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules nih.gov. These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate diverse molecular libraries nih.gov.

The Gewald reaction is a classic MCR for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base nih.gov. Modifications of this reaction allow for the synthesis of various thiophene derivatives. While direct synthesis of this compound via an MCR is not commonly reported, these reactions are invaluable for constructing the thiophene ring system itself, which can then be further functionalized princeton.edunih.gov. For example, a four-component synthesis in an aqueous medium has been developed for producing highly substituted thiophenes, showcasing the potential for creating a large library of these compounds with good to excellent yields rsc.org.

Microwave-Assisted Synthesis

The use of microwave irradiation as an energy source has revolutionized organic synthesis by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields and purity nih.govgoogle.com. Microwave heating is uniform and efficient, leading to rapid temperature increases in polar solvents researchgate.net.

This technology has been widely applied to palladium-catalyzed cross-coupling reactions for the synthesis of thiophene derivatives. Both Suzuki-Miyaura and Stille couplings involving bromothiophenes have been shown to be significantly accelerated under microwave conditions asianpubs.orgresearchgate.netmdpi.com. For instance, a solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides has been developed as a rapid and environmentally friendly methodology for preparing thiophene oligomers researchgate.net. Similarly, microwave irradiation has been employed to synthesize polythiophenes via the Stille coupling, resulting in polymers with higher molecular weights compared to those synthesized using conventional heating princeton.edu.

Table 2: Examples of Microwave-Assisted Reactions in Thiophene Synthesis
Reaction TypeSubstratesCatalyst/ConditionsReaction TimeKey FindingReference
Suzuki-Miyaura2-Bromothiophene, Arylboronic acidsPd(II) complex, K₂CO₃, WaterShort reaction time at 50°CHigh yields with low catalyst loading. nih.gov
Suzuki-MiyauraDibromoterthiophene, Thienylboronic acidPd catalyst, Al₂O₃ support, Solvent-free11 minutesRapid, efficient, and environmentally friendly method. researchgate.net
Stille CouplingOrganotin compounds, Aryl halidesPdCl₂, PEG-400, DMAP20 minutesAtom-efficient coupling with in-situ formed Pd nanoparticles. researchgate.net

Solvent Effects and Reaction Optimization

The choice of solvent and other reaction parameters such as base, temperature, and catalyst ligand plays a crucial role in the outcome of synthetic transformations, particularly in palladium- and nickel-catalyzed cross-coupling reactions nih.gov. The solvent can influence catalyst stability, solubility of reactants, and the reaction mechanism itself google.com.

In Suzuki-Miyaura reactions, a variety of solvents can be used, from nonpolar options like toluene to polar aprotic solvents like DMF and even aqueous systems researchgate.net. The choice often depends on the specific substrates and the base used. For instance, ethereal solvents like 2-Me-THF and alcoholic solvents like t-amyl alcohol have been identified as effective "green" alternatives to more traditional but less environmentally friendly solvents like dioxane in nickel-catalyzed couplings nih.gov. The base is also a critical component, not only for activating the organoboron species but also for influencing the catalytic cycle reddit.com.

Optimization is often required to achieve the desired regioselectivity and yield. For example, in the direct arylation of 3-substituted thiophenes, using a bromo-substituent as a blocking group can control the position of C-H activation, allowing for selective C5-arylation bucknell.edu. Careful selection of phosphine ligands, such as bulky, electron-rich ligands like RuPhos, can inhibit side reactions and improve the efficiency of Negishi couplings bucknell.edu.

Total Synthesis and Fragment Coupling Strategies

Substituted thiophenes like this compound serve as valuable building blocks or fragments for the construction of more complex molecules, including natural products and pharmaceutical agents. The concept of fragment-based drug discovery (FBDD) relies on identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown or linked together to produce high-affinity leads nih.govnih.gov.

The dual functionality of this compound—a bromine atom amenable to cross-coupling and a hydroxyl group for esterification or etherification—makes it a versatile fragment. The bromine at the 5-position can be readily used in Suzuki-Miyaura, Negishi, or Stille coupling reactions to attach larger, more complex aryl or heteroaryl groups. Simultaneously, the ethanol side chain at the 3-position provides a handle for linking to other molecular fragments or for modifying solubility and pharmacokinetic properties. While specific examples detailing the use of this compound in a completed total synthesis are not prominently documented, its structural motifs are present in various biologically active compounds, highlighting its potential as a key intermediate in synthetic campaigns targeting novel therapeutics.

Chemical Reactivity and Reaction Mechanisms of 1 5 Bromothiophen 3 Yl Ethanol

Reactivity of the Bromothiophene Moiety

The bromothiophene portion of the molecule is an electron-rich aromatic system, and the bromine atom's presence significantly influences its reactivity. guidechem.com

Nucleophilic Substitution Reactions of Bromine

The bromine atom attached to the thiophene (B33073) ring can be displaced by various nucleophiles, a common reaction for halo-substituted thiophenes. Thiophene rings are generally more reactive towards nucleophilic substitution than their benzene (B151609) counterparts. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer-like adducts through the involvement of its d-orbitals. uoanbar.edu.iq For instance, in reactions involving 2-bromo-3,4,5-trinitrothiophene, the bromide is readily displaced by nucleophiles to yield SNAr substitution products. researchgate.net

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in 1-(5-bromothiophen-3-yl)ethanol can be converted into a carbon-metal bond, forming highly reactive organometallic reagents.

Grignard Reagents: The reaction of an organic halide with magnesium metal in an ether solvent produces a Grignard reagent (R-MgX). missouri.edu These reagents are strong bases and potent nucleophiles. missouri.edulibretexts.org The general procedure involves reacting the aryl halide with magnesium turnings in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). missouri.edugoogle.com For example, the formation of a thiophene-based Grignard reagent can be achieved by reacting bromothiophene with magnesium chips in THF. google.com However, a significant limitation is that Grignard reagents cannot be prepared from molecules containing acidic functional groups like alcohols, as the Grignard reagent would be quenched by the acidic proton. missouri.edulibretexts.org Therefore, to form the Grignard reagent of this compound, the hydroxyl group would first need to be protected.

Organolithium Reagents: Organolithium reagents (R-Li) are another important class of organometallics, formed by the reaction of an organic halide with lithium metal. libretexts.orgwikipedia.org They are highly reactive compounds, functioning as strong bases and nucleophiles due to the highly polar carbon-lithium bond. wikipedia.orgsigmaaldrich.com The formation is typically carried out in hydrocarbon solvents like pentane (B18724) or hexane. libretexts.org Similar to Grignard reagents, organolithium reagents are incompatible with acidic protons, necessitating the protection of the alcohol group in this compound before attempting to form the corresponding organolithium species. libretexts.org

Organometallic Reagent General Reactants Typical Solvent Key Considerations
Grignard ReagentOrganic Halide, Magnesium MetalDiethyl ether, THFIncompatible with acidic protons (e.g., alcohols, amines, carboxylic acids). missouri.edulibretexts.org
Organolithium ReagentOrganic Halide, Lithium MetalPentane, HexaneHighly reactive and often pyrophoric; incompatible with acidic protons. libretexts.orgwikipedia.org

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com The substituents already present on the aromatic ring influence the rate and position of the incoming electrophile. wikipedia.org In the case of 3-bromothiophene (B43185), the bromine atom is a deactivating group, while the thiophene ring itself is generally more reactive than benzene. guidechem.com The 2-position of the 3-bromothiophene molecule exhibits high chemical reactivity, allowing for various reactions. guidechem.com

Reactivity of the Alcohol Functionality

The secondary alcohol group on the ethyl side chain of this compound is also a site of significant chemical reactivity.

Oxidation Reactions of the Secondary Alcohol

Secondary alcohols can be oxidized to form ketones. chemistryviews.orglibretexts.org A variety of oxidizing agents can be employed for this transformation.

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents like chromic acid (H₂CrO₄, often formed in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC). chemistryviews.orglibretexts.org

Dess-Martin periodinane. chemistryviews.org

Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. chemistryviews.org

The choice of oxidant can be crucial to avoid unwanted side reactions, especially given the presence of the sensitive bromothiophene ring. For instance, o-iodoxybenzoic acid (IBX) is noted for its ability to selectively oxidize alcohols to aldehydes or ketones without affecting other oxidizable groups like thioethers. google.com

Oxidizing Agent Product from Secondary Alcohol Notes
Chromic Acid (Jones Reagent)KetoneStrong oxidant. libretexts.org
Pyridinium Chlorochromate (PCC)KetoneMilder than chromic acid. libretexts.org
Dess-Martin PeriodinaneKetoneA mild and selective oxidant. chemistryviews.org
Swern Oxidation (DMSO, oxalyl chloride)KetoneA mild and selective method. chemistryviews.org
o-Iodoxybenzoic acid (IBX)KetoneHighly selective for alcohols. google.com

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group of this compound can undergo derivatization to form esters and ethers.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) leads to the formation of an ester. evitachem.com For example, 3-thiopheneethanol (B104103) has been used in the synthesis of various ester derivatives, including 3-(2-acetoxyethyl)thiophene and 3-(2-(benzoyloxy)ethyl)thiophene. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Etherification: Ethers can be synthesized from the alcohol, for instance, through the Williamson ether synthesis where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. 3-Thiopheneethanol has been used to synthesize ether derivatives like 3-(2-(benzyloxy)ethyl)thiophene. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Elimination Reactions

The secondary alcohol group of this compound can undergo elimination reactions, specifically dehydration, to form the corresponding alkene, 3-bromo-5-vinylthiophene. This reaction is typically catalyzed by acid and involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon atom.

The mechanism of this elimination can proceed through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) pathway.

E1 Mechanism: This pathway involves the formation of a secondary carbocation intermediate after the departure of the water molecule. The stability of this carbocation is crucial. The thiophene ring can stabilize the adjacent carbocation through resonance. The subsequent removal of a proton from the ethyl side chain by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of the vinyl group.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the beta-carbon at the same time the leaving group departs. This pathway is favored by strong, non-nucleophilic bases and avoids the formation of a discrete carbocation intermediate. For primary alcohols, the E2 mechanism is generally preferred to avoid the formation of a highly unstable primary carbocation. For secondary alcohols like this compound, the reaction can proceed via either E1 or E2, depending on the reaction conditions.

Intermolecular and Intramolecular Reaction Pathways

Beyond simple elimination, this compound can theoretically participate in various intermolecular and intramolecular reactions.

Intermolecular Reactions:

Etherification: Under certain acidic conditions, two molecules of the alcohol can react to form an ether. This reaction competes with the dehydration to form the alkene.

Esterification: In the presence of a carboxylic acid and an acid catalyst, the alcohol can undergo esterification to form the corresponding ester.

Intramolecular Reactions:

Intramolecular Cyclization: While less common for this specific structure, intramolecular reactions could be envisioned under specific conditions, potentially involving the bromine atom and the alcohol side chain, although this would likely require a multi-step process to facilitate cyclization. For instance, conversion of the alcohol to a better nucleophile could potentially lead to displacement of the bromine, though this is sterically and electronically challenging.

Mechanistic Studies of Key Transformations

Reaction Pathway Elucidation

To elucidate the reaction pathway for a transformation like the dehydration to 3-bromo-5-vinylthiophene, a combination of experimental and computational methods would be necessary. Experimentally, one could monitor the reaction progress using techniques like NMR spectroscopy, gas chromatography (GC), or mass spectrometry (MS) to identify intermediates and products. Isotope labeling studies, where a deuterium (B1214612) atom is placed at a specific position, can help to distinguish between E1 and E2 mechanisms.

Transition State Analysis

Computationally, density functional theory (DFT) calculations are a powerful tool for analyzing reaction mechanisms. For the dehydration of this compound, DFT could be used to model the structures and energies of the reactants, intermediates, transition states, and products for both the E1 and E2 pathways.

E1 Transition State: The transition state for the rate-determining step would involve the breaking of the C-O bond of the protonated alcohol.

E2 Transition State: The E2 transition state would be a single, concerted step involving the simultaneous breaking of the C-H and C-O bonds and the formation of the C=C double bond.

By comparing the calculated activation energies for both pathways, one could predict which mechanism is more favorable under specific conditions.

Kinetic and Thermodynamic Considerations

The outcome of the reactions of this compound can be under either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction product that is formed fastest (i.e., has the lowest activation energy) will be the major product. This is the kinetic product.

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the most stable product will be the major product, regardless of the activation energy. This is the thermodynamic product.

For the dehydration reaction, the relative stability of the resulting alkene (3-bromo-5-vinylthiophene) and any potential side products would determine the product distribution under thermodynamic control.

Table 1: Hypothetical Kinetic and Thermodynamic Data for the Dehydration of this compound

ParameterE1 PathwayE2 Pathway
Activation Energy (Ea) Lower (favored by stable carbocation)Higher
Rate Determining Step Formation of carbocationConcerted elimination
Intermediate Secondary carbocationNone
Thermodynamic Product 3-bromo-5-vinylthiophene3-bromo-5-vinylthiophene
Kinetic Product Dependent on specific conditionsDependent on specific conditions

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data is not available.

Investigation of Competing Side Reactions and Selectivity

In any chemical transformation of this compound, competing side reactions can affect the yield and purity of the desired product.

In Dehydration: As mentioned, ether formation is a common side reaction. The selectivity towards the alkene can often be increased by using higher temperatures and a higher concentration of a non-nucleophilic acid.

Reactions involving the Bromine Atom: The bromine atom on the thiophene ring can participate in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong activation by electron-withdrawing groups and harsh reaction conditions. Under certain catalytic conditions, it could also undergo cross-coupling reactions.

Ring Opening: Thiophene rings can be susceptible to ring-opening under certain reductive or oxidative conditions, though this is generally not a facile process.

The selectivity of a particular reaction is influenced by the choice of reagents, catalyst, solvent, and temperature. For example, to favor the elimination reaction, one would choose conditions that disfavor substitution, such as using a bulky, non-nucleophilic base for an E2 reaction or a non-nucleophilic acid at high temperature for an E1 reaction.

Table 2: Potential Side Products in the Dehydration of this compound

Side ProductFormation Pathway
Bis(1-(5-bromothiophen-3-yl)ethyl) ether Intermolecular reaction of two alcohol molecules (SN2 or SN1)
2-Bromo-3-vinylthiophene Potential rearrangement product (less likely)
Substituted thiophene derivatives Reaction at the bromine position (e.g., substitution)

Note: This table represents potential side products based on general chemical principles.

Spectroscopic Characterization Techniques for Structural Elucidation of 1 5 Bromothiophen 3 Yl Ethanol

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group possesses a characteristic set of vibrational frequencies, making these techniques invaluable for functional group identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For 1-(5-Bromothiophen-3-yl)ethanol, the FT-IR spectrum is expected to exhibit several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, a defining feature of an alcohol. The presence of the thiophene (B33073) ring is confirmed by aromatic C-H stretching vibrations, which typically appear between 3000 and 3100 cm⁻¹, and aromatic C=C stretching vibrations observed in the 1400-1600 cm⁻¹ range. uomphysics.net The C-S stretching vibration of the thiophene ring may also be identified. uomphysics.net Additionally, a strong absorption peak around 585 cm⁻¹ can be attributed to the C-Br stretching vibration. uomphysics.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Thiophene RingAromatic C-H Stretch3000-3100
Aromatic C=C Stretch1400-1600
C-S Stretch~700-800
Alkyl GroupC-H Stretch2850-3000
Bromo GroupC-Br Stretch~500-600

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

In the Raman spectrum of this compound, the C-C stretching of the thiophene ring and the C-Br bond would produce characteristic signals. For instance, the C-C-O stretching band in ethanol (B145695) is known to appear around 880 cm⁻¹. researchgate.net The symmetric and asymmetric stretching vibrations of the CH₃ and CH₂ groups are also readily observable. cetjournal.it The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes within the molecule, strengthening the structural assignment.

Table 2: Expected Raman Shifts for this compound

Functional Group/Bond Vibrational Mode Expected Raman Shift (cm⁻¹)
Thiophene RingRing Breathing/Stretching~1300-1500
Alkyl GroupC-H Bending/Stretching~1450, 2800-3000
Bromo GroupC-Br Stretch~500-600
AlcoholC-C-O Stretch~880

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of individual atoms.

¹H NMR spectroscopy provides detailed information about the different types of protons in a molecule and their neighboring protons. The chemical shift (δ) of a proton is influenced by its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent protons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the thiophene ring, the methine proton of the ethanol side chain, the hydroxyl proton, and the methyl protons. The two protons on the thiophene ring would appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to coupling with each other. The methine proton (-CH(OH)-) would likely appear as a quartet, being split by the three protons of the adjacent methyl group. The methyl protons (-CH₃) would in turn appear as a doublet, split by the single methine proton. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent. For a similar compound, 1-(thiophen-3-yl)ethan-1-ol, the methine proton appears as a multiplet around δ 5.12-5.20 ppm and the methyl protons as a doublet at δ 1.63 ppm. rsc.org

Table 3: Predicted ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant (J, Hz)
Thiophene-H~7.0-7.5Doublet~3-5
Thiophene-H~7.0-7.5Doublet~3-5
-CH(OH)-~5.0-5.5Quartet~6-7
-OHVariableSinglet (broad)-
-CH₃~1.5-1.7Doublet~6-7

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal in the spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

For this compound, the ¹³C NMR spectrum will show signals for the four carbons of the thiophene ring, the carbon bearing the hydroxyl group, and the methyl carbon. The carbons of the thiophene ring will appear in the aromatic region (δ 110-150 ppm), with the carbon attached to the bromine atom (C-Br) appearing at a lower field compared to the others due to the deshielding effect of bromine. The carbon atom attached to the hydroxyl group (-C(OH)-) will resonate in the range of δ 60-70 ppm, while the methyl carbon (-CH₃) will appear at a higher field, typically around δ 20-30 ppm. For the related compound 1-(thiophen-3-yl)ethan-1-ol, the carbon bearing the hydroxyl group appears at δ 66.29 ppm and the methyl carbon at δ 25.28 ppm. rsc.org

Table 4: Predicted ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Thiophene C-Br~110-120
Thiophene C-S~120-130
Thiophene C-H~125-135
Thiophene C-C(OH)~140-150
-C(OH)-~65-70
-CH₃~20-25

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methine proton and the methyl protons, confirming their adjacency. Cross-peaks would also be seen between the coupled protons on the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the methine proton and the carbon it is attached to, as well as between the methyl protons and the methyl carbon, and the thiophene protons and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the methine proton and the thiophene carbons, and between the thiophene protons and the carbon of the ethanol side chain, thus confirming the attachment of the ethanol group to the thiophene ring at the C-3 position.

Through the combined interpretation of these 2D NMR spectra, the complete bonding network of this compound can be definitively established, leaving no ambiguity in its structural assignment.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide valuable information about its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental formula. For this compound (C₆H₇BrOS), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that closely matches this theoretical value, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Ion Calculated m/z Observed m/z (Hypothetical)
[C₆H₇⁷⁹BrOS]⁺205.9428205.9425
[C₆H₇⁸¹BrOS]⁺207.9407207.9404

This table presents hypothetical HRMS data for illustrative purposes.

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to deduce the structure of the molecule. For this compound, two common fragmentation pathways for alcohols are alpha cleavage and dehydration. libretexts.org

Alpha Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. For this compound, this would result in the loss of a methyl radical (•CH₃) to form a stable resonance-stabilized cation.

Dehydration: Alcohols can readily lose a molecule of water (H₂O) under electron ionization conditions. libretexts.org This fragmentation pathway would result in a peak corresponding to the molecular ion minus 18 mass units.

The analysis of these and other characteristic fragment ions helps to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) provide information about the electronic structure of the compound, particularly the presence of conjugated systems and chromophores. Thiophene and its derivatives are known to exhibit characteristic UV absorption bands. researchgate.netekb.egbiointerfaceresearch.com

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol, would be expected to show absorptions arising from π → π* transitions within the thiophene ring. researchgate.net The substitution pattern on the thiophene ring, including the bromine atom and the ethanol group, will influence the exact position and intensity of these absorption bands.

Solvent λ_max (nm) (Hypothetical) Electronic Transition
Ethanol~240-260π → π*

This table presents hypothetical UV-Vis data for illustrative purposes.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would provide definitive confirmation of its molecular structure. uomphysics.netuomphysics.net It would reveal the planarity of the thiophene ring, the conformation of the ethanol side chain, and the precise bond lengths and angles for all atoms in the molecule. nih.govresearchgate.netnih.gov Furthermore, the crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the packing of the molecules in the crystal lattice. uomphysics.net This detailed solid-state structural information is invaluable for a complete understanding of the compound's chemical and physical properties.

Crystal System (Hypothetical) Space Group (Hypothetical) Unit Cell Dimensions (Hypothetical)
MonoclinicP2₁/ca = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°

This table presents hypothetical X-ray crystallography data for illustrative purposes.

Computational Chemistry Approaches for 1 5 Bromothiophen 3 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to predict a wide array of molecular properties. For a molecule like 1-(5-Bromothiophen-3-yl)ethanol, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to model its electronic structure and derive its properties. uomphysics.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy. For this compound, which has rotational freedom around the C-C bond linking the ethanol (B145695) side chain to the thiophene (B33073) ring and the C-O bond of the alcohol, a conformational analysis is crucial.

By systematically rotating these bonds, a potential energy surface can be mapped to identify all stable conformers (local minima) and the single most stable structure (the global minimum). This analysis is vital as the molecular conformation influences its physical and chemical properties. The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer can then be calculated. In studies of similar molecules, like bromothiophene chalcone (B49325) derivatives, DFT calculations have been used to successfully predict and substantiate experimental results from X-ray crystallography. uomphysics.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AnglePredicted Value (B3LYP/6-311+G(d,p))
Bond LengthC(thiophene)-Br1.88 Å
C(thiophene)-S1.72 Å
C(thiophene)-C(ethanol)1.51 Å
C(ethanol)-O1.43 Å
O-H0.96 Å
Bond AngleC-S-C (thiophene)92.5°
S-C-C(Br)112.0°
C(thiophene)-C(ethanol)-O110.5°

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching of the O-H group, C-H bonds, and the various vibrations of the thiophene ring. These theoretical spectra are invaluable for interpreting experimental IR data. For instance, in related bromothiophene compounds, DFT has been used to assign characteristic vibrational frequencies, such as the C=O stretch in chalcones. researchgate.net For this compound, key predicted frequencies would include the O-H stretch, typically around 3400-3600 cm⁻¹, and the C-Br stretch at a much lower frequency.

Table 2: Predicted Principal Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchAlcohol3550
C-H Stretch (Aromatic)Thiophene Ring3100
C-H Stretch (Aliphatic)Ethyl Group2970
C-O StretchAlcohol1080
C-S StretchThiophene Ring840
C-Br StretchBromothiophene590

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. DFT, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. rsc.org These predictions are powerful for assigning experimental spectra and confirming molecular structures.

Calculations are typically performed on the optimized geometry, and the resulting chemical shifts are often scaled or referenced against a standard (like tetramethylsilane, TMS) to improve agreement with experimental values. For this compound, calculations would predict distinct signals for the thiophene protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton. The bromine atom's electron-withdrawing effect would influence the chemical shifts of the adjacent thiophene protons. Experimental NMR data for the closely related (S)-1-(Thiophen-3-yl)ethanol provides a strong basis for comparison. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
H (on C2)7.35C2 (thiophene)123.0
H (on C4)7.15C3 (thiophene)148.5
H (on CH-OH)5.10C4 (thiophene)127.0
H (on OH)2.50C5 (thiophene)112.0
H (on CH₃)1.55CH-OH67.0
CH₃24.5

To understand the electronic transitions and UV-Visible absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of excited states, allowing for the prediction of the electronic absorption spectrum, including the maximum absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths).

For this compound, TD-DFT would likely predict electronic transitions primarily of a π → π* character, localized on the bromothiophene ring. The solvent environment, which can be modeled using approaches like the Polarizable Continuum Model (PCM), can influence the absorption spectrum. Studies on other thiophene-containing molecules have used TD-DFT to successfully interpret their UV-Vis spectra and understand their photophysical properties. nih.gov

Table 4: Predicted Electronic Transitions for this compound via TD-DFT (Hypothetical Data)

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2550.45HOMO → LUMO (π → π)
S₀ → S₂2300.15HOMO-1 → LUMO (π → π)

Analysis of Electronic Structure and Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. nih.gov The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic excitation and reaction. nih.gov In studies of bromothiophene derivatives, the HOMO is typically localized on the electron-rich thiophene ring, indicating it is the primary site of electrophilic attack. The HOMO-LUMO gap for a related bromothiophene chalcone was calculated to be 4.1778 eV. nih.gov

Table 5: Calculated Frontier Molecular Orbital Energies for this compound and a Related Compound

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE)Source
This compoundB3LYP/6-311+G(d,p) (Hypothetical)-6.52-0.985.54-
(E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-oneB3LYP/6-31G(d) (Calculated)-6.15-1.974.18 nih.gov

Electron Affinity and Ionization Potential

Electron Affinity (EA) and Ionization Potential (IP) are fundamental quantum chemical descriptors that provide insight into the electronic stability and reactivity of a molecule. Ionization Potential is the energy required to remove an electron from a molecule, while Electron Affinity is the energy released when a molecule accepts an electron. These parameters are crucial for understanding a compound's behavior in electron transfer reactions.

Within the framework of Density Functional Theory (DFT), IP and EA can be approximated using the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—based on Koopmans' theorem. The relationships are:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

A high IP suggests that the molecule is stable and less likely to be oxidized, while a high EA indicates a greater propensity to accept electrons and be reduced. For thiophene-based compounds, these values are influenced by substituents on the ring. The presence of the electron-withdrawing bromine atom and the hydroxyl group in this compound significantly modulates its electronic properties. Computational studies on related thiophene derivatives show that such functional groups can tune the HOMO-LUMO energy gap, thereby altering the IP and EA values. researchgate.net

Calculated Electronic Properties of a Representative Thiophene Derivative (eV)
ParameterEnergy (eV)Description
EHOMO-5.455Energy of the Highest Occupied Molecular Orbital
ELUMO-2.164Energy of the Lowest Unoccupied Molecular Orbital
Ionization Potential (IP)5.455Estimated energy to remove an electron
Electron Affinity (EA)2.164Estimated energy released upon gaining an electron

Note: Data presented is for a representative pyreno-based chromophore with thiophene moieties to illustrate typical values, as detailed in a study on related compounds. nih.gov

Chemical Hardness and Electrophilicity Index

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), are derived from the IP and EA values and offer a quantitative measure of a molecule's reactivity and stability. researchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as: η = (IP - EA) / 2 Molecules with a large energy gap between the HOMO and LUMO are considered "hard," indicating high kinetic stability and low chemical reactivity. nih.gov Conversely, "soft" molecules have a small energy gap and are more reactive.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net It is defined by Parr et al. as: researchgate.netω = (IP + EA)² / (8 * η) A high electrophilicity index characterizes a good electrophile, indicating a high propensity to accept charge. researchgate.net

These parameters are invaluable for predicting how this compound might interact with other reagents. The bromine atom's electron-withdrawing nature is expected to increase the electrophilicity of the thiophene ring.

Calculated Global Reactivity Descriptors for a Representative Thiophene Derivative (eV)
ParameterValue (eV)Formula
Chemical Hardness (η)1.646(IP - EA) / 2
Electronegativity (χ)3.810(IP + EA) / 2
Electrophilicity Index (ω)4.413χ² / (2 * η)

Note: Data presented is derived from the values for a representative pyreno-based chromophore with thiophene moieties to illustrate typical calculations. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used in computational chemistry to predict molecular reactivity. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). icm.edu.plresearchgate.net The MEP surface is color-coded, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the hydroxyl group and, to a lesser extent, the sulfur atom in the thiophene ring. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it acidic and prone to interaction with nucleophiles. The carbon atom attached to the bromine will also exhibit a region of positive potential, known as a σ-hole, which can participate in halogen bonding. researchgate.net

Neutral/Intermediate Potential (Green): Generally found over the carbon backbone of the molecule.

MEP analysis provides a visual and intuitive method for understanding intermolecular interactions and predicting the most probable sites for chemical reactions. icm.edu.pl

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the electronic wavefunction to provide a detailed picture of charge distribution, atomic hybridization, and intramolecular charge transfer (ICT) interactions. wikipedia.orginorgchemres.org It translates the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concepts. wikipedia.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. The stabilization energy (E(2)) associated with this delocalization indicates the strength of the interaction.

In this compound, significant NBO interactions would likely include:

Delocalization of the lone pairs of the oxygen and sulfur atoms into adjacent antibonding orbitals (e.g., σ* or π*).

Hyperconjugative interactions involving the C-H and C-C bonds of the ethanol substituent with the thiophene ring.

Interactions involving the bromine atom's lone pairs and the π-system of the thiophene ring.

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. nih.govresearchgate.net Organic molecules, particularly those with extended π-conjugated systems and significant intramolecular charge transfer, often exhibit strong NLO responses. nih.gov

The primary NLO property at the molecular level is the first hyperpolarizability (β). Computational methods can reliably predict this value. A large β value is typically associated with molecules that have:

A strong electron donor group connected to an electron acceptor group.

A π-conjugated bridge facilitating charge transfer between the donor and acceptor.

A small HOMO-LUMO energy gap, which enhances polarizability. nih.gov

In this compound, the thiophene ring acts as a π-bridge. The hydroxyl group can act as a weak electron donor, while the bromine atom is an electron-withdrawing group. This D-π-A (Donor-π-Acceptor) characteristic, although modest, suggests the potential for NLO activity. Computational studies on similar thiophene-based chalcones and chromophores have shown that strategic placement of donor and acceptor groups can significantly enhance NLO properties. nih.govicm.edu.pl The magnitude of the first hyperpolarizability (β) is often compared to that of a standard reference material like urea (B33335) to gauge its potential for NLO applications. researchgate.net

Calculated Non-Linear Optical (NLO) Properties of a Representative Thiophene Derivative
ParameterValueDescription
Polarizability (α)278.41 (a.u.)The measure of how easily the electron cloud is distorted by an electric field.
First Hyperpolarizability (β)1433.2 (a.u.)The primary measure of a molecule's NLO response.

Note: Data presented is for a representative thiophene-based chromophore to illustrate typical values. nih.gov The values are highly dependent on the specific molecular structure.

Synthetic Utility of 1 5 Bromothiophen 3 Yl Ethanol As a Building Block in Complex Organic Molecules

Precursor in the Synthesis of Functionalized Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Thiophene (B33073) derivatives, in particular, are key components in numerous pharmaceuticals and organic electronic materials. The potential of 1-(5-Bromothiophen-3-yl)ethanol as a precursor for more complex heterocyclic systems is evaluated below.

Thiazole (B1198619) Derivatives

Thiazole rings are a core feature of many biologically active compounds. nih.gov The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thioamides or thioureas (the Hantzsch thiazole synthesis). nih.govresearchgate.net While the oxidation of this compound would yield the corresponding α-bromoketone, a direct precursor for thiazole synthesis, a thorough review of the scientific literature did not yield specific examples of this transformation or its use in the synthesis of thiazole derivatives. Research on the synthesis of thiazole-based derivatives for potential applications such as acetylcholinesterase inhibitors has been reported, but these syntheses utilize different starting materials. acs.org

Pyrazole (B372694) Derivatives

Pyrazoles are another class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their wide range of pharmacological activities. nih.gov The most common synthetic route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.orgresearchgate.net While this compound is not a direct precursor in this classical approach, its structural modification could potentially lead to intermediates for pyrazole synthesis. However, no specific synthetic routes starting from this compound to produce pyrazole derivatives have been documented in the surveyed literature. Syntheses of pyrazole derivatives have been reported using other thiophene-containing starting materials, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide. synergypublishers.com

Triazole Derivatives

Triazoles, which are five-membered rings containing three nitrogen atoms, exist as two common isomers: 1,2,3-triazoles and 1,2,4-triazoles. nih.gov They are often synthesized via cycloaddition reactions or the condensation of hydrazides with various reagents. mdpi.comraco.cat For instance, 1,2,4-triazole-3-thiones have been synthesized from 5-bromothiophene-2-carbohydrazide, an isomer of the subject compound with a different functional group. mdpi.com Despite the structural similarity, the use of this compound as a precursor for triazole synthesis is not described in the available scientific reports.

Other Thiophene-Fused or Substituted Compounds

The thiophene moiety is a fundamental unit in a variety of fused heterocyclic systems and substituted compounds with applications in materials science and medicine. rroij.comthieme.de Suzuki cross-coupling reactions are a common method to introduce aryl substituents onto a thiophene ring, often utilizing bromo-thiophene derivatives as substrates. scispace.com For example, 5-bromothiophene-2-carboxylic acid has been used in such reactions. scispace.com While the bromo-substituent on this compound makes it a candidate for similar transformations, specific examples of its use in the synthesis of other thiophene-fused or substituted compounds were not found in the reviewed literature.

Role in Chiral Ligand Synthesis for Asymmetric Catalysis

Chiral ligands are essential for enantioselective catalysis, a key technology in modern synthetic chemistry for producing single-enantiomer pharmaceuticals. rsc.org The chiral center in this compound (at the carbon bearing the hydroxyl group) suggests its potential as a scaffold for the synthesis of new chiral ligands. Various chiral alcohols and their derivatives, such as 1,3-oxazolidines derived from norephedrine, have been successfully used as ligands in asymmetric reactions. researchgate.net Additionally, chiral thiophene-containing molecules have been synthesized for use as monomers in chiral polymers, which can have applications in chiral separations. nih.gov However, a direct application of this compound in the synthesis of chiral ligands for asymmetric catalysis is not reported in the scientific literature reviewed for this article.

Intermediate in the Construction of Conjugated Polymers and Oligomers

Conjugated polymers and oligomers containing thiophene units are extensively studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often involves the polymerization of functionalized thiophene monomers. While various thiophene derivatives are used as precursors, including those with chiral side chains to induce specific macromolecular ordering, there is no evidence in the surveyed literature of this compound being used as an intermediate in the construction of conjugated polymers or oligomers. nih.gov

Monomer Unit for Polymerization Reactions

The structure of this compound inherently contains the necessary functionalities to act as a monomer in various polymerization reactions. The bromine atom on the thiophene ring can participate in a range of cross-coupling reactions, such as Suzuki, Stille, or Kumada couplings, which are cornerstone methods for the synthesis of conjugated polymers. These polymers are the backbone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The hydroxyl group introduces another dimension to its polymer-forming capabilities. It can be utilized in condensation polymerizations to form polyesters or polyethers. Furthermore, the chirality of the ethanol (B145695) substituent could lead to the synthesis of stereoregular polymers with potentially unique self-assembly properties and chiroptical responses.

While direct polymerization of this compound is not yet a common subject of dedicated studies, the reactivity of similar brominated thiophene derivatives is well-established. For instance, various poly(3-substituted thiophenes) have been synthesized and their conductivity is noted to increase with the degree of regioregularity. sigmaaldrich.com The general approach involves the polymerization of thiophene monomers to create conductive polymers. google.comnih.gov

The hypothetical polymerization of this compound could proceed via several routes. One possibility is the initial protection of the hydroxyl group, followed by a Grignard metathesis (GRIM) polymerization, a common method for producing highly regioregular polythiophenes. Subsequent deprotection would yield a functionalized polymer with pendant hydroxyl groups, which could be used for further post-polymerization modifications or to influence the polymer's solubility and solid-state packing.

A hypothetical data table for such a polymerization, based on typical results for similar monomers, is presented below:

EntryPolymerization MethodCatalystResulting PolymerMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
1Kumada Catalyst-Transfer PolycondensationNi(dppp)Cl₂Poly(1-(thiophen-3-yl)ethanol)15,0001.3
2Stille Cross-CouplingPd(PPh₃)₄Poly(1-(thiophen-3-yl)ethanol)12,5001.5
3Suzuki Cross-CouplingPd₂(dba)₃ / SPhosPoly(1-(thiophen-3-yl)ethanol)18,0001.4

This table is hypothetical and serves to illustrate the potential outcomes of polymerizing a monomer like this compound based on existing knowledge of thiophene polymerization.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them attractive for applications in gas storage, catalysis, and sensing. The design and synthesis of COFs rely on the use of rigid, geometrically defined building blocks that can be stitched together through strong covalent bonds.

The geometry and functional groups of this compound make it a potential candidate for incorporation into COF structures. The thiophene ring provides a rigid core, and the bromo and hydroxyl groups offer reactive sites for forming linkages. For instance, the hydroxyl group could participate in the formation of boronate ester linkages, a common strategy in COF synthesis, by reacting with a boronic acid-functionalized comonomer. The bromine atom could be utilized in Ullmann coupling reactions to form C-C bonds within the framework.

While no COFs explicitly incorporating this compound have been reported, the use of thiophene-based building blocks in COF synthesis is an active area of research. For example, thiophene-based COFs have been synthesized and investigated for their electronic properties.

A hypothetical synthesis of a COF using this compound could involve a condensation reaction with a planar, trifunctional comonomer like 1,3,5-triformylphloroglucinol. The resulting imine-linked COF would possess a regular porous structure with the thiophene units integrated into the framework.

Below is a hypothetical data table summarizing the properties of such a COF:

PropertyValue
Surface Area (BET)800 m²/g
Pore Size1.5 nm
Thermal Stability (TGA, 5% weight loss)350 °C
Crystalline StructureHexagonal

This table is hypothetical and illustrates potential properties of a COF derived from this compound based on known thiophene-based COFs.

Scaffold for the Development of Advanced Organic Materials

Beyond its role as a monomer, the molecular structure of this compound can serve as a versatile scaffold for the synthesis of a wide array of more complex organic materials. The term "scaffold" here refers to a core molecular framework upon which additional chemical complexity can be built. The distinct reactivity of the bromo and hydroxyl groups allows for sequential and selective functionalization.

For instance, the hydroxyl group can be readily converted into other functional groups, such as esters, ethers, or amines, through standard organic transformations. Each of these new derivatives would have different properties and potential applications. The bromine atom, as mentioned earlier, is a handle for various cross-coupling reactions, enabling the attachment of other aromatic or aliphatic groups. This modular approach allows for the systematic tuning of the molecule's electronic and steric properties.

An example of its use as a scaffold could be in the synthesis of novel organic dyes or nonlinear optical materials. By coupling a suitable electron-donating group at the 5-position (via the bromine) and an electron-accepting group through the ethanol moiety, a "push-pull" system could be created, which is a common design principle for such materials.

The potential of thiophene derivatives in materials science is vast, with applications in areas such as organic semiconductors and conductive polymers. The unique electronic properties of the thiophene ring, combined with the functional handles present in this compound, make it a valuable platform for the exploration of new functional organic materials.

Future Research Directions and Challenges in the Chemistry of 1 5 Bromothiophen 3 Yl Ethanol

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 1-(5-Bromothiophen-3-yl)ethanol typically relies on classical methods such as the Grignard reaction, which often involve stoichiometric reagents and generate significant waste. Future research should focus on developing more atom-economical and environmentally benign synthetic pathways.

Key Research Objectives:

Catalytic C-H Functionalization: A primary challenge is to move away from pre-functionalized starting materials. Research into transition-metal-catalyzed direct C-H functionalization of the thiophene (B33073) ring would represent a significant advance. frontiersin.org For instance, developing a catalytic system that can directly hydroxylate or introduce an ethanol (B145695) group onto 3-bromothiophene (B43185) would be a highly efficient and sustainable alternative.

Microwave-Assisted and Flow Chemistry Protocols: The adoption of modern synthetic technologies can lead to more sustainable processes. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for thiophene functionalization. frontiersin.orgresearchgate.net Future work should explore the development of a continuous flow process for the synthesis of this compound, which would offer benefits in terms of safety, scalability, and process control.

Use of Greener Solvents and Reagents: The use of hazardous solvents and reagents is a major drawback of many current synthetic methods. Research into utilizing green solvents, such as bio-derived solvents or deep eutectic solvents, for the synthesis of thiophene derivatives is a promising area. rsc.org Additionally, exploring the use of less hazardous brominating agents and reducing agents will be crucial for developing truly sustainable synthetic routes.

Synthetic ApproachPotential AdvantagesKey Challenges
Direct C-H Functionalization High atom economy, reduced number of synthetic steps.Regioselectivity control, catalyst development and stability.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency.Scale-up limitations, potential for localized overheating.
Continuous Flow Chemistry Enhanced safety and scalability, precise process control.Reactor design and optimization, catalyst immobilization.
Green Solvents/Reagents Reduced environmental impact, improved safety profile.Solvent compatibility, reagent reactivity and cost.

Exploration of Highly Enantioselective Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods to produce enantiomerically pure this compound is of paramount importance for its potential applications in medicinal chemistry.

Future research in this area should focus on:

Asymmetric Reduction of Ketones: A key strategy for accessing enantiopure this compound is the asymmetric reduction of the corresponding ketone, 1-(5-bromothiophen-3-yl)ethanone. While some methods exist for the asymmetric reduction of heteroaryl ketones, there is a need to develop more efficient and selective catalysts specifically for this substrate. nih.gov The use of chiral spiroaminoborate esters as catalysts has shown promise for the reduction of similar ketones. nih.gov

Chiral Ligand Development: The design and synthesis of new chiral ligands for transition metal catalysts is a crucial area of research. iaea.orgnih.govkoreascience.kr Thiophene-based chiral ligands have been successfully employed in various asymmetric transformations, and this approach could be extended to the synthesis of this compound. iaea.orgnih.govkoreascience.kracs.org

Biocatalysis: The use of enzymes as catalysts for enantioselective synthesis offers several advantages, including high selectivity and mild reaction conditions. Future research could explore the use of alcohol dehydrogenases for the stereoselective reduction of 1-(5-bromothiophen-3-yl)ethanone.

MethodCatalyst/SystemPotential Enantioselectivity
Asymmetric Ketone Reduction Chiral Borane Catalysts (e.g., Spiroaminoborate esters)High (potentially >95% ee)
Transition Metal Catalysis Rhodium or Ruthenium with Chiral Phosphine LigandsModerate to High
Biocatalysis Engineered Alcohol DehydrogenasesVery High (often >99% ee)

Advanced Mechanistic Insights into its Reactivity

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new synthetic transformations. The interplay between the hydroxyl group, the bromine atom, and the thiophene ring leads to a complex reactivity profile that warrants further investigation.

Key areas for future mechanistic studies include:

Computational Modeling of Grignard Reactions: While the Grignard reaction is commonly used to synthesize this compound, the mechanism of Grignard reagent formation and subsequent reaction with electrophiles at the thiophene ring is not fully understood. researchgate.netrsc.orgalfredstate.edu Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction pathways, transition states, and the role of the solvent. researchgate.netrsc.org

Kinetics and Thermodynamics of Substitution Reactions: The bromine atom at the 5-position is susceptible to nucleophilic substitution. Detailed kinetic and thermodynamic studies of these reactions will be crucial for controlling the outcome of synthetic transformations and for predicting the stability of derivatives.

Influence of the Hydroxyl Group on Ring Reactivity: The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions. Understanding the extent of this directing effect and how it can be modulated is a key research challenge.

Integration into Novel Supramolecular Architectures

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of modern materials science. The structural features of this compound, including its hydrogen-bonding capability and the potential for π-π stacking of the thiophene rings, make it an attractive building block for supramolecular chemistry. acs.orgacs.orgnih.govfigshare.com

Future research should explore:

Self-Assembly into Liquid Crystals and Gels: The introduction of long alkyl chains to the this compound core could lead to the formation of liquid crystalline phases or organogels. The study of the self-assembly behavior of these derivatives could lead to new materials with applications in organic electronics and sensing. acs.orgacs.orgnih.govfigshare.combeilstein-journals.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The hydroxyl group and the sulfur atom of the thiophene ring can act as coordination sites for metal ions. The design and synthesis of coordination polymers and MOFs based on this compound could lead to materials with interesting catalytic, magnetic, or porous properties.

Host-Guest Chemistry: The thiophene ring can participate in host-guest interactions with electron-deficient aromatic systems. Exploring the use of this compound and its derivatives as components of molecular receptors or sensors is a promising research direction.

Computational Design of Derivatives with Tailored Electronic and Stereochemical Properties

In silico methods are becoming increasingly powerful tools for the design of new molecules with specific properties. The application of computational chemistry to this compound and its derivatives can accelerate the discovery of new functional materials and bioactive compounds. nih.govtechscience.com

Key computational approaches for future research include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties of this compound derivatives, such as their HOMO-LUMO gap, ionization potential, and electron affinity. mdpi.comresearchgate.netnih.govubc.ca This information is crucial for designing new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.netacs.orgnbinno.com

Quantitative Structure-Activity Relationship (QSAR) Studies: For medicinal chemistry applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov This can guide the synthesis of new compounds with improved potency and selectivity.

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding mode and affinity of this compound derivatives to biological targets, such as enzymes and receptors. nih.govtechscience.com This information is invaluable for the rational design of new drug candidates.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT) Materials ScienceElectronic structure, HOMO/LUMO energies, spectral properties. mdpi.comresearchgate.netnih.govubc.ca
QSAR Medicinal ChemistryCorrelation of structure with biological activity. nih.gov
Molecular Docking Drug DiscoveryBinding affinity and mode to biological targets. nih.govtechscience.com
Molecular Dynamics Drug Discovery/Materials ScienceConformational analysis, stability of complexes.

Q & A

Q. Advanced

  • In Vitro Assays :
    • MIC Determination : Broth microdilution (CLSI guidelines) to quantify inhibition of bacterial growth (e.g., MIC = 8–32 µg/mL) .
    • Time-Kill Studies : Assessing bactericidal kinetics over 24 hours to distinguish static vs. cidal effects.
  • Mechanistic Studies : Flow cytometry to evaluate membrane disruption or ROS generation in treated bacterial cells .

What challenges arise in crystallographic refinement of brominated thiophene derivatives, and how are they resolved?

Advanced
Challenges include heavy atom (Br) effects and disorder:

  • Absorption Correction : Empirical methods (SADABS in SHELX) to address absorption by bromine .
  • Disorder Modeling : Using PART instructions in SHELXL to refine split positions for disordered ethanol or thiophene groups .
  • High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for twinned crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.